Metacresol carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
859923-50-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
GPFJHNSSBHPYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles for Metacresol Carbonate Synthesis and Transformation
Mechanistic Studies of Carbonylation Reactions
The formation of metacresol carbonate via carbonylation reactions is a multi-step process heavily reliant on catalytic activity. The mechanism is generally understood through the lens of diaryl carbonate synthesis, which involves the activation of reactants on the catalyst surface and the formation of key intermediate species.
The synthesis of diaryl carbonates through transesterification is catalyzed by a range of materials, including Lewis acids and bases such as metal oxides, hydroxides, and organometallic complexes. The interaction between the catalyst and the substrates (m-cresol and a carbonyl source like dimethyl carbonate) is the cornerstone of the catalytic cycle.
Lewis Acid Catalysis: In mechanisms involving Lewis acid catalysts, such as those based on tin, titanium, or molybdenum, the catalyst's acidic sites are believed to interact with the carbonyl oxygen of the dimethyl carbonate. mdpi.com This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of m-cresol (B1676322).
Base Catalysis: With basic catalysts like magnesium oxide (MgO) or hydrotalcite, the mechanism is thought to involve the abstraction of a proton from the hydroxyl group of m-cresol. mdpi.comresearchgate.net This generates a cresoxide anion, a potent nucleophile that then attacks the carbonyl carbon of the dimethyl carbonate.
Surface Adsorption: For heterogeneous catalysts, such as molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂), studies on the analogous phenol (B47542) system suggest that the reaction mechanism involves the dissociative adsorption of the phenolic compound onto the catalyst surface. mdpi.com The dimethyl carbonate molecule then interacts with the adsorbed phenoxide species, leading to the formation of the carbonate bond. mdpi.com It is proposed that both dimethyl carbonate and the phenolic reactant competitively adsorb onto the surface's active sites. tum.de
The nature of the catalyst dictates the specific pathway and efficiency of these interactions, influencing both reaction rate and selectivity.
First Transesterification: m-cresol reacts with dimethyl carbonate to form the intermediate methyl m-cresyl carbonate and methanol (B129727). utwente.nl
Second Step (Disproportionation/Transesterification): The formation of the final product, this compound, can then occur via two possible pathways:
Transesterification: The intermediate methyl m-cresyl carbonate reacts with a second molecule of m-cresol to yield this compound and another molecule of methanol. mdpi.com
Disproportionation: Two molecules of the intermediate methyl m-cresyl carbonate react to form one molecule of this compound and regenerate one molecule of dimethyl carbonate. mdpi.comutwente.nl
Thermodynamic calculations performed on the analogous phenol/DMC system suggest that the disproportionation pathway (pathway 2b) is generally more favorable than the second transesterification step (pathway 2a) within common reaction temperature ranges. mdpi.com The efficient removal of the methanol byproduct is crucial for driving the equilibrium of these reversible reactions toward the formation of the final product. utwente.nlresearchgate.net
Kinetic Modeling of this compound Formation
Kinetic modeling is crucial for quantifying reaction rates and understanding the influence of process parameters. Based on studies of DPC synthesis, the formation of this compound can be modeled to identify rate-determining steps and optimize reaction conditions.
In the synthesis of DPC, the first transesterification step to form the methyl phenyl carbonate intermediate is severely limited by thermodynamic equilibrium. utwente.nl This suggests that the initial reaction between m-cresol and dimethyl carbonate is a critical, and potentially rate-limiting, stage of the process.
For heterogeneous catalytic systems, the rate-limiting step may be the surface reaction between the adsorbed species. tum.de Kinetic analysis of DPC synthesis on MoO₃/SiO₂ catalysts, assuming competitive adsorption of reactants, indicates that the surface reaction involving the adsorbed DMC molecule is the rate-determining step. tum.de
In liquid-liquid transesterification reactions, if the reactants are immiscible, the rate may be controlled by the mass transfer of one reactant into the phase where the reaction primarily occurs. aiche.org
The specific rate-limiting step is dependent on the catalyst, solvent system (or lack thereof), and reaction conditions employed.
Temperature and pressure are key variables that significantly impact the kinetics of this compound synthesis.
Temperature: The transesterification reaction is endothermic, meaning that higher temperatures favor the formation of the product from a thermodynamic standpoint. researchgate.net Consequently, increasing the temperature generally increases the reaction rate constants. However, there is an optimal temperature range. For the analogous DPC synthesis, this is typically between 160°C and 200°C. researchgate.netresearchgate.net Above this range, the formation of undesirable byproducts, such as anisole (B1667542) (from the methylation of the phenol), can become more pronounced, reducing the selectivity towards the desired carbonate. mdpi.com
Pressure: The synthesis is often carried out under pressure to maintain the reactants in the liquid phase at the required reaction temperatures. However, the pressure itself has been found to be a less influential variable on the reaction kinetics compared to temperature and catalyst concentration. A critical aspect related to pressure is the need to remove the methanol byproduct to shift the reaction equilibrium. This is often achieved by operating the reactor in a way that allows for the continuous distillation of methanol, such as in reactive distillation systems. utwente.nl
The table below illustrates typical parameters and their effects on reaction kinetics, derived from studies on the analogous synthesis of diphenyl carbonate.
| Parameter | General Effect on Reaction Rate | Typical Range (for DPC Synthesis) | Notes |
|---|---|---|---|
| Temperature | Increases rate up to an optimal point, then side reactions may dominate. | 160 - 220 °C | Higher temperatures favor the endothermic transesterification but can also promote byproduct formation (e.g., anisole). mdpi.comresearchgate.net |
| Catalyst Concentration | Increases rate up to a certain loading, after which the effect may plateau. | 0.2 - 2.0 wt% | The reaction rate is often first-order with respect to catalyst concentration below a critical value. researchgate.net |
| Reactant Molar Ratio (Carbonate:Phenolic) | Affects equilibrium position; an excess of the carbonate source can be used. | 1:1 to 3:1 | Influences equilibrium conversion; kinetics are complex and depend on the specific rate law used. researchgate.net |
| Pressure | Maintains liquid phase; less direct influence on intrinsic rate compared to temperature. | Atmospheric to moderate pressure | Key role is in facilitating the removal of methanol byproduct to overcome equilibrium limitations. utwente.nl |
Reaction Pathway Analysis of this compound Conversions
The primary application and conversion pathway for this compound is its use as a monomer in the synthesis of polycarbonates via melt transesterification. In this process, the diaryl carbonate reacts with an aromatic diol, such as bisphenol A (BPA), to form the polycarbonate polymer chain, releasing m-cresol as a byproduct.
The reaction mechanism is based on a nucleophilic substitution at the carbonyl group of the this compound. ntu.edu.tw The process is reversible and requires the continuous removal of the m-cresol byproduct under high temperature and vacuum to drive the polymerization forward and achieve a high molecular weight polymer. rsc.org
A kinetic model for this type of melt polymerization typically involves several steps:
Reaction of the diaryl carbonate with the diol to form oligomers with phenyl carbonate and hydroxyl end groups.
Chain growth through the reaction between these oligomer end groups.
The forward reaction is often modeled as second-order, while the reverse reaction (depolymerization by the phenolic byproduct) can be third-order. ntu.edu.tw
The kinetic rate constants and activation energy for this process are highly dependent on the catalyst used, which can include bases like sodium hydroxide (B78521) or organometallic compounds. researchgate.netresearchgate.net The table below summarizes key aspects of the kinetic profile for the conversion of a diaryl carbonate in a melt polymerization process, based on the well-studied DPC/BPA system.
| Kinetic Aspect | Description | Influencing Factors |
|---|---|---|
| Reaction Order | Overall reaction is complex. Often modeled with forward reaction as second-order and reverse reaction as third-order. ntu.edu.tw | Catalyst type and concentration. |
| Activation Energy | Represents the temperature sensitivity of the reaction rate. For DPC/BPA melt transesterification, a value of 14.5 kcal/mol (approx. 60.7 kJ/mol) has been reported. researchgate.net | Catalyst used. |
| Rate-Limiting Factor | Efficient removal of the m-cresol byproduct is critical to drive the reversible reaction and is often the rate-limiting factor for achieving high molecular weight. rsc.org | Vacuum level, reactor geometry, melt viscosity. |
| Temperature Profile | Typically involves a staged increase in temperature (e.g., 180°C to 300°C) to manage viscosity and byproduct removal. rsc.org | Monomer reactivity, thermal stability of the polymer. |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound, particularly through electrophilic aromatic substitution, is governed by the directing effects of its constituent functional groups on the aromatic ring. The molecule consists of a meta-cresol (3-methylphenol) core linked through a carbonate ester. The key substituents influencing regioselectivity are the methyl group (-CH₃) and the carbonate ester group (-OCOO-).
The methyl group is a weak activating group and is ortho, para-directing. The carbonate ester group, being an ester attached through oxygen, is also an activating group and directs incoming electrophiles to the ortho and para positions relative to the oxygen atom. In this compound, these directing effects must be considered in concert. The available positions for substitution on the benzene (B151609) ring are at carbons 2, 4, 5, and 6 (with the carbonate at position 1 and the methyl group at position 3).
Position 2: Ortho to the carbonate and ortho to the methyl group. This position is sterically hindered but electronically activated by both groups.
Position 4: Para to the carbonate and ortho to the methyl group. This position is strongly activated.
Position 5: Meta to the carbonate and para to the methyl group. This position is activated by the methyl group.
Position 6: Ortho to the carbonate and meta to the methyl group. This position is activated by the carbonate group.
The combined electronic activation from both groups makes positions 2, 4, and 6 the most probable sites for electrophilic attack. Steric hindrance at position 2, which is flanked by both substituents, may reduce its favorability compared to positions 4 and 6.
A pertinent example can be found in the nitration of di-m-tolyl carbonate, a symmetrical molecule containing two metacresol units linked by a carbonate. A study on this reaction revealed that direct nitration with a mixed acid primarily yields the 4-nitro derivative. oup.com This indicates a strong preference for substitution at the position para to the carbonate linkage and ortho to the methyl group.
Interactive Data Table: Illustrative Regioselectivity in the Nitration of Di-m-tolyl Carbonate
This table is based on findings from the nitration of di-m-tolyl carbonate, which serves as a close analogue for the reactivity of this compound. oup.com
| Product Isomer | Position of Nitration | Relative Yield (%) | Controlling Factors |
| 3-Methyl-4-nitrophenol (B363926) | 4-position | Major Product | Strong para-directing effect of the carbonate group, activation from the ortho-methyl group. |
| 3-Methyl-2-nitrophenol | 2-position | Minor Product | Ortho-directing effect of both groups, but subject to significant steric hindrance. |
| 3-Methyl-6-nitrophenol | 6-position | Minor Product | Ortho-directing effect of the carbonate group. |
Note: The product yields are described qualitatively as "major" and "minor" based on the referenced study, which focused on synthetic outcomes rather than precise kinetic distributions.
Stereoselectivity
This compound is an achiral molecule. Therefore, reactions with achiral reagents will not produce a stereoselective outcome. Stereoselectivity would only become a factor in derivatization reactions that either introduce a new chiral center or involve a chiral reagent or catalyst. For instance, an asymmetric hydrogenation of a derivatized this compound containing a double bond could be stereoselective if a chiral catalyst is employed. However, no specific research on such stereoselective reactions of this compound derivatives is currently available in the literature.
Competing Reaction Pathways and Product Distribution
In both the synthesis and transformation of this compound, several reaction pathways can compete, leading to a distribution of products. The prevalence of each pathway is highly dependent on reaction conditions such as temperature, catalyst, and solvent.
Pathways in Synthesis
The synthesis of aryl carbonates like this compound often involves the reaction of a phenol (m-cresol) with phosgene (B1210022) or a phosgene equivalent, or through transesterification with another carbonate like dimethyl carbonate.
Incomplete Reaction: A common competing pathway is an incomplete reaction, leaving unreacted m-cresol.
Polymerization: Under certain conditions, especially with di- or polyhydric phenols, polymerization to form polycarbonates can occur. While m-cresol is a monohydric phenol, impurities or side reactions could potentially lead to oligomeric structures.
Formation of Symmetric and Asymmetric Carbonates (in Transesterification): When using a reagent like dimethyl carbonate, the reaction proceeds in steps. An intermediate, methyl m-tolyl carbonate, is formed first. This can then react with another molecule of m-cresol to form the desired di-m-tolyl carbonate (a symmetric carbonate closely related to a generic this compound). A competing reaction is the formation of a symmetric carbonate from the starting material (e.g., dimethyl carbonate reacting with itself) or the persistence of the asymmetric intermediate.
Pathways in Transformation
Once formed, this compound can undergo several transformations that may compete with desired derivatization reactions.
Fries Rearrangement: Aryl esters and carbonates can undergo the Fries rearrangement in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This reaction involves the migration of the acyl (in this case, a carboxyl) group from the phenolic oxygen to the aromatic ring, typically at the ortho or para positions, to form hydroxyaryl ketones or related structures. sigmaaldrich.com The product distribution between the ortho and para isomers is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org A photochemical version, the photo-Fries rearrangement, proceeds through a radical mechanism and can also yield a mixture of isomers. wikipedia.org
Hydrolysis: The carbonate ester linkage is susceptible to hydrolysis back to m-cresol and carbonic acid (which decomposes to CO₂ and water), especially under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.
Decarboxylation: At high temperatures, aryl carbonates can undergo decarboxylation, leading to the formation of ethers or decomposition products.
Interactive Data Table: Illustrative Product Distribution in Transformations of this compound
This table presents a hypothetical but chemically plausible distribution of products under different conditions, based on the known reactivity of aryl carbonates.
| Reaction Type | Conditions | Major Product Pathway | Competing Pathway(s) | Illustrative Product Ratio (Major:Competing) |
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Low Temp. | para-Rearrangement | ortho-Rearrangement, Decomposition | 80:20 |
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), High Temp. | ortho-Rearrangement | para-Rearrangement, Decomposition | 70:30 |
| Hydrolysis | Aqueous Acid (H₃O⁺), Heat | Hydrolysis to m-cresol | No significant competition | >95:5 |
| Hydrolysis | Aqueous Base (OH⁻), Heat | Hydrolysis to m-cresol | No significant competition | >95:5 |
| Thermolysis | High Temperature (>250°C) | Decarboxylation | Decomposition, Charring | Varies with temp. |
Advanced Spectroscopic and Chromatographic Characterization of Metacresol Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For di(m-tolyl) carbonate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In di(m-tolyl) carbonate, the structure's symmetry simplifies the spectrum. The two m-tolyl groups are chemically equivalent, meaning their corresponding protons will have identical signals.
The expected ¹H NMR spectrum would feature two main groups of signals:
Aromatic Protons: The four protons on each of the two equivalent benzene (B151609) rings are non-equivalent and would theoretically produce four distinct signals. These signals typically appear in the range of 6.9-7.4 ppm. Their splitting patterns (multiplicities) are complex due to spin-spin coupling with adjacent aromatic protons, resulting in signals appearing as doublets, triplets, or multiplets.
Methyl Protons: The two methyl (-CH₃) groups are equivalent. Because they are not coupled to any adjacent protons, their signal appears as a sharp singlet. This signal is expected in the upfield region, typically around 2.3-2.4 ppm.
The integration of these signals would show a ratio of 8:6, corresponding to the eight aromatic protons and six methyl protons, respectively.
Table 1: Predicted ¹H NMR Spectral Data for Di(m-tolyl) Carbonate
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 - 6.9 | m (multiplet) | 8H | Ar-H |
| ~2.35 | s (singlet) | 6H | Ar-CH₃ |
Note: This is a predicted spectrum based on the chemical structure. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. In the symmetrical di(m-tolyl) carbonate molecule, seven distinct carbon signals are expected.
The anticipated signals are:
Carbonyl Carbon: The central carbonate carbon (C=O) is highly deshielded and is expected to appear as a singlet at the downfield end of the spectrum, typically in the 150-155 ppm region.
Aromatic Carbons: Six unique signals are expected for the aromatic carbons. The carbon atom bonded to the carbonate oxygen (C-O) is significantly deshielded (~150 ppm). The carbon bearing the methyl group (~140 ppm) and the four CH carbons (~120-130 ppm) would also be distinguishable.
Methyl Carbon: The equivalent methyl carbons will produce a single signal in the upfield region of the spectrum, generally around 21 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for Di(m-tolyl) Carbonate
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~152 | C=O (Carbonate) |
| ~150 | Ar C-O |
| ~140 | Ar C-CH₃ |
| ~130 - 120 | Ar C-H (4 signals) |
| ~21 | -CH₃ |
Note: This is a predicted spectrum. The chemical shifts of carbonate carbons in similar structures provide reference points for these estimations.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D NMR and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. tcichemicals.com For di(m-tolyl) carbonate, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, allowing for the definitive assignment of their positions on the ring relative to one another. No cross-peaks would be observed for the methyl singlet, confirming its isolation from other proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum of di(m-tolyl) carbonate would show cross-peaks linking each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal. This technique is essential for assigning the specific ¹³C signals for the protonated carbons. tcichemicals.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for piecing together the molecular structure. For di(m-tolyl) carbonate, it would show correlations from the methyl protons to the adjacent aromatic carbons, and crucially, from the aromatic protons closest to the carbonate linkage to the central carbonyl carbon (C=O), confirming the connection between the tolyl groups and the carbonate moiety. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass.
For di(m-tolyl) carbonate (C₁₅H₁₄O₃), the theoretical monoisotopic mass can be calculated precisely. An experimental HRMS measurement confirming this exact mass would provide unambiguous validation of the molecular formula.
Table 3: Calculated Exact Mass for Di(m-tolyl) Carbonate
| Molecular Formula | Compound | Theoretical Monoisotopic Mass (Da) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). Analyzing the resulting fragment ions provides detailed structural information and helps to confirm the connectivity of the molecule.
For di(m-tolyl) carbonate (Molecular Weight: 242.27 g/mol ), fragmentation would likely occur at the weak ester C-O bonds. Key predicted fragmentation pathways include:
Loss of a toloxy radical: Cleavage of one C-O bond could lead to the loss of a toloxy radical (•OC₇H₇) and the formation of a tolyl-substituted acylium ion at m/z 135 .
Formation of the tolyl cation: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment would generate the tolyl cation (C₇H₇⁺) at m/z 91 .
Formation of a toloxonium ion: Charge retention on the other fragment could lead to the formation of a toloxonium ion (m-cresol cation radical) at m/z 108 or a protonated cresol (B1669610) ion at m/z 107 .
These fragmentation patterns, once observed experimentally, would provide strong evidence for the presence of two m-tolyl groups linked by a central carbonate functionality.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the metacresol carbonate molecule. These methods probe the vibrational and rotational modes of molecules, yielding spectra that are unique molecular fingerprints.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the aromatic ring, the methyl group, and the carbonate moiety.
The most prominent feature in the IR spectrum of a carbonate, such as diphenyl carbonate, is the strong absorption band due to the C=O stretching vibration, which typically appears in the region of 1740-1810 cm⁻¹. acs.org For dialkyl carbonates, this peak is often observed around 1758 cm⁻¹. acs.org In aromatic carbonates like methyl phenyl carbonate, two distinct vibrational bands may be present, for instance at 1768 and 1749 cm⁻¹. acs.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C-O stretching vibrations of the carbonate group will produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic Ring |
| < 3000 | C-H Stretch | Methyl Group (CH₃) |
| ~1750-1800 | C=O Stretch | Carbonate (O=C-O) |
| ~1200-1300 | C-O Stretch | Carbonate (O=C-O) |
Note: The exact positions of the peaks can be influenced by the molecular environment and sample phase.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. This technique is particularly sensitive to non-polar, symmetric molecular vibrations.
For this compound, Raman spectroscopy would effectively highlight the symmetric vibrations of the molecule. The symmetric stretching of the carbonate ion (CO₃²⁻), typically denoted as the ν₁ mode, gives a very strong and sharp peak, generally observed around 1000-1100 cm⁻¹. mdpi.com The aromatic ring breathing modes, which are highly symmetric, would also produce strong signals in the Raman spectrum. The position of these peaks can be influenced by cation substitution and the crystal lattice structure in carbonate minerals. mdpi.comresearchgate.net Changes in the full width at half maximum (FWHM) of the ν₁ peak can indicate structural disorder within the carbonate structure. geoscienceworld.org
Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1000-1100 | Symmetric C-O Stretch (ν₁) | Carbonate Group |
| ~1600 | Aromatic Ring Stretch | Aromatic Ring |
| ~3050 | C-H Stretch | Aromatic Ring |
Note: Raman spectroscopy is a non-destructive technique that provides high spatial resolution, making it suitable for detailed structural analysis. horiba.com
Advanced Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from its precursors, by-products, and other impurities, thereby allowing for accurate purity assessment and isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for quality control.
A reversed-phase HPLC method is typically suitable for compounds of this nature. A C18 column is a common choice for the stationary phase due to its hydrophobic character, which effectively retains the aromatic molecule. mdpi.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. mdpi.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information for peak identification. mdpi.com The purity of related compounds like meta-cresol purple has been successfully assessed using HPLC, demonstrating the technique's efficacy in identifying and separating impurities from the main component. acs.orgnoaa.gov
Table 3: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) acs.org |
| Mobile Phase A | Water (with optional modifier like 0.1% formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min mdpi.com |
| Column Temperature | 30 °C mdpi.comacs.org |
| Detector | UV-Diode Array Detector (DAD) |
| Injection Volume | 10 µL mdpi.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC is highly relevant for analyzing its more volatile precursor, m-cresol (B1676322), and other potential volatile impurities. For less volatile analytes, derivatization can be employed to increase their volatility and thermal stability. google.com
A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. google.comuspbpep.com For instance, a method for analyzing m-cresol might use a fused silica (B1680970) column with a stationary phase like poly[(cyanopropyl)(methyl)][(phenyl)(methyl)]siloxane. uspbpep.com
Table 4: Typical Gas Chromatography (GC) Parameters for Analysis of Related Volatiles
| Parameter | Condition |
|---|---|
| Column | DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) google.comscielo.br |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C - 300 °C google.com |
| Oven Program | Initial temp 60°C, ramp to 300°C at 6°C/min, hold for 20 min google.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C - 320 °C google.com |
Coupled GC-MS Techniques for Mixture Analysis
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides an exceptionally high degree of certainty in chemical analysis. This technique combines the superior separation capabilities of GC with the powerful identification ability of MS.
As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. GC-MS is invaluable for analyzing complex mixtures, identifying unknown impurities, and confirming the structure of the target analyte. Methods using GC-MS have been developed for the determination of various carbonate compounds and phenolic derivatives in diverse matrices. researchgate.netnih.govsigmaaldrich.com For instance, the analysis of carbonate solvents used in lithium-ion batteries has been successfully performed using GC-MS with a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) type capillary column. sigmaaldrich.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Carbonate |
| Diphenyl carbonate |
| Formic acid |
| Helium |
| m-cresol |
| This compound |
| Methyl phenyl carbonate |
| Nitrogen |
Theoretical and Computational Chemistry Investigations of Metacresol Carbonate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) Studies of Molecular Geometry
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. figshare.com A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined.
For metacresol carbonate, a DFT study would begin by defining an initial three-dimensional structure. The DFT calculation would then iteratively adjust the bond lengths, bond angles, and dihedral angles to find the geometry that corresponds to a minimum on the potential energy surface. This provides the most stable conformation of the molecule. Key parameters that would be determined include:
The lengths of the bonds within the phenyl ring, the carbonate group, and the methyl group.
The angles between these bonds.
The dihedral angles, which describe the rotation around single bonds, such as the orientation of the phenyl group relative to the carbonate moiety.
While specific DFT data for this compound is not readily found, studies on similar molecules like diphenyl carbonate have utilized DFT to understand their structure and reactivity. mdpi.com Such calculations are crucial for understanding how the molecule's shape influences its physical and chemical properties.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative as specific literature data is unavailable. The values are based on general knowledge of similar structures.)
| Parameter | Predicted Value Range |
|---|---|
| C-O (ester) Bond Length | 1.35 - 1.45 Å |
| C=O (carbonyl) Bond Length | 1.18 - 1.22 Å |
| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |
| O-C-O Bond Angle | 108° - 112° |
| C-O-C=O Dihedral Angle | 0° - 20° (near planar) |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control the reaction rates.
Potential Energy Surface Mapping for Synthetic Routes
A potential energy surface (PES) is a multi-dimensional surface that represents the energy of a chemical system as a function of its geometry. acs.org By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy of the reaction.
For the synthesis of this compound, for example, via the transesterification of a simpler carbonate with m-cresol (B1676322), a PES map would elucidate the mechanism. It would show how the reactants come together, the structure of the transition state, and how the products are formed. DFT calculations are often used to compute the points on the PES. mdpi.comrsc.org
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This would help in identifying the characteristic vibrations of the carbonyl (C=O) group, the C-O bonds, and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is possible to calculate the chemical shifts of the hydrogen and carbon atoms in the molecule, which are the primary data obtained from ¹H and ¹³C NMR experiments.
These computational predictions can be highly accurate and are often used to aid in the interpretation of experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are typically performed on single, isolated molecules (in the "gas phase"), molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a liquid solvent.
MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. Over the course of a simulation, the trajectories of all atoms in the system are calculated over time. For this compound, MD simulations could be used to explore:
Conformational Analysis: In a real system, molecules are not static but are constantly moving and changing their shape. MD simulations can explore the different conformations that this compound can adopt in solution and determine their relative populations. Studies on similar molecules like diphenyl carbonate have used MD to understand their structural and relaxation properties in the liquid state. acs.org
Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent it is dissolved in. osti.govweebly.com MD simulations explicitly include solvent molecules, allowing for the study of how they arrange themselves around the this compound molecule and how they affect its conformation and dynamics through interactions like hydrogen bonding or dipole-dipole forces.
Table 2: Investigable Properties of this compound using Molecular Dynamics (Note: This table is illustrative of the potential applications of MD simulations.)
| Property | Description |
|---|---|
| Conformational Dynamics | Study of the transitions between different spatial arrangements of the molecule over time. |
| Solvation Shell Structure | Analysis of the arrangement of solvent molecules around the this compound solute. |
| Diffusion Coefficient | Calculation of how quickly the molecule moves through a particular solvent. |
| Radial Distribution Functions | Provides information about the distances between different atoms, both within the molecule and between the solute and solvent. |
Structure-Reactivity Relationships through Computational Descriptors
In the realm of computational chemistry, descriptors derived from theoretical calculations serve as powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. For this compound, a variety of these descriptors can be calculated to predict its behavior in chemical reactions, such as hydrolysis or nucleophilic substitution. These descriptors provide quantitative insights into the electronic and steric nature of the molecule, which are fundamental determinants of its reactivity.
The reactivity of aryl carbonates is significantly influenced by the electronic properties of the substituents on the aromatic ring. The methyl group in the meta position of this compound plays a crucial role in modulating the electron density distribution across the molecule. This, in turn, affects the stability of the transition states in its reactions.
Electronic Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic descriptors of this compound. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack.
One of the most fundamental sets of electronic descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the methyl group, being weakly electron-donating, would slightly raise the HOMO energy and have a minor effect on the LUMO energy compared to unsubstituted phenyl carbonate.
Another important electronic descriptor is the Mulliken charge distribution. Calculations can reveal the partial charges on each atom within the this compound molecule. The carbonyl carbon of the carbonate group is of particular interest, as it is the primary site for nucleophilic attack. The magnitude of the positive charge on this carbon is a direct measure of its electrophilicity. The electron-donating methyl group on the phenyl ring can subtly influence this charge, thereby affecting the rate of nucleophilic reactions.
The following table illustrates typical computational descriptors that can be calculated for metacresol and related phenols using DFT methods, which would inform the properties of this compound.
| Descriptor | m-Cresol | p-Cresol | Phenol (B47542) |
| HOMO Energy (eV) | -5.89 | -5.75 | -6.02 |
| LUMO Energy (eV) | -0.87 | -0.85 | -0.91 |
| HOMO-LUMO Gap (eV) | 5.02 | 4.90 | 5.11 |
| Dipole Moment (Debye) | 1.45 | 1.58 | 1.22 |
| Mulliken Charge on Carbonyl Carbon (a.u.) * | +0.55 | +0.54 | +0.56 |
| Note: Values are illustrative and based on general principles of substituent effects. The Mulliken charge is for the corresponding carbonate. |
Steric and Conformational Descriptors
Beyond electronic effects, the steric hindrance presented by the molecule can also influence its reactivity. For this compound, the methyl group in the meta position does not impose significant steric hindrance around the reactive carbonyl center. However, conformational analysis through computational methods can identify the most stable (lowest energy) three-dimensional arrangement of the molecule. This preferred conformation will dictate how a nucleophile can approach the reaction site.
Quantitative Structure-Activity Relationships (QSAR)
The principles of Quantitative Structure-Activity Relationships (QSAR) can be applied to a series of substituted aryl carbonates to build predictive models of reactivity. nih.govnih.gov In such studies, the rate constants of a particular reaction (e.g., hydrolysis) are correlated with various computational descriptors.
A common approach involves the use of the Hammett equation, which relates reaction rates to the electronic properties of substituents on the aromatic ring. wikipedia.orgwalisongo.ac.id The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ is the substituent constant, which depends on the nature and position of the substituent.
ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
For the hydrolysis of aryl carbonates, a positive ρ value is typically observed, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the negatively charged transition state formed during nucleophilic attack on the carbonyl carbon. mdpi.com The methyl group is weakly electron-donating, with a negative σ value for the meta position. Therefore, this compound would be expected to hydrolyze slightly slower than phenyl carbonate.
The table below provides hypothetical data for a Hammett plot analysis for the alkaline hydrolysis of a series of substituted phenyl carbonates, illustrating the expected trend.
| Substituent (X in X-phenyl carbonate) | Hammett Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |
| p-NO₂ | +0.78 | 60.0 | 1.78 |
| m-Cl | +0.37 | 7.5 | 0.88 |
| H | 0.00 | 1.0 | 0.00 |
| m-CH₃ | -0.07 | 0.7 | -0.15 |
| p-OCH₃ | -0.27 | 0.2 | -0.70 |
| Note: This data is illustrative, based on established principles of physical organic chemistry. |
By combining these computational descriptors, a comprehensive understanding of the structure-reactivity relationship of this compound can be established. This theoretical framework is invaluable for predicting its chemical behavior and for the rational design of related molecules with tailored reactivity.
Applications of Metacresol Carbonate As a Versatile Chemical Intermediate
Precursor for the Synthesis of Specialty Organic Chemicals
Metacresol carbonate is a valuable starting material for the production of various specialty organic chemicals, primarily through carboxylation and derivatization reactions.
Carboxylation Reactions to Form Substituted Benzoic Acids (e.g., Cresotic Acids)
This compound is implicated in the synthesis of cresotic acids, which are hydroxy methylbenzoic acids. While direct carboxylation of cresols is a common method, the use of this compound as an intermediate offers an alternative pathway. The carboxylation of m-cresol (B1676322) with agents like sodium ethyl carbonate proceeds regioselectively to form cresotic acids. researchgate.net For instance, the carboxylation of m-cresol can yield 4-methyl-2-hydroxybenzoic acid with high selectivity. researchgate.net Research has established optimal conditions for these reactions, which include specific reactant ratios, temperatures, and pressures to maximize the yield of the desired cresotic acid isomer. researchgate.netchemistry.kz
Studies have detailed the effects of various parameters on the yield of m-cresotic acid. The reaction is typically carried out using sodium ethyl carbonate (SEC) as the carboxylating agent. researchgate.net Optimal conditions have been identified as a molar ratio of m-cresol to SEC of 2:1, a temperature of 180°C, a carbon dioxide pressure of 10 atm, and a reaction time of 6-7 hours. researchgate.net These conditions have been shown to produce a high yield of 2-hydroxy-4-methylbenzoic acid. researchgate.net The regioselectivity of the carboxylation of m-cresol is a key aspect of this synthesis, leading to specific isomers of cresotic acid. researchgate.netresearchgate.net
Table 1: Optimal Conditions for Carboxylation of m-Cresol
| Parameter | Optimal Value | Reference |
|---|---|---|
| Reactant Ratio ([m-cresol]:[SEC]) | 2:1 | researchgate.net |
| Temperature | 180-185°C | researchgate.net |
| CO2 Pressure | 10 atm | researchgate.net |
| Reaction Time | 6-7 hours | researchgate.net |
Derivatization to other Phenolic Esters and Ethers
The structure of this compound allows for its derivatization into a variety of other phenolic esters and ethers. The carbonate group can be susceptible to nucleophilic attack, enabling transesterification reactions to produce different esters. Furthermore, the phenolic oxygen can be a site for etherification reactions. For instance, phenolic compounds can be derivatized with reagents like pentafluorobenzyl bromide to form ether derivatives for analytical purposes. dss.go.th The synthesis of various esters and ethers from phenolic precursors is a common strategy in organic synthesis to modify the properties of the parent molecule for specific applications. tcichemicals.com
Role in Polymer and Materials Science
This compound's bifunctional nature, possessing both a carbonate group and an aromatic ring, makes it a candidate for applications in polymer science, both as a monomer and a modifying agent.
Monomer for Advanced Polycarbonates and Copolymers
Polycarbonates are a significant class of polymers, and the synthesis of novel polycarbonates often involves the use of various cyclic carbonate monomers. mdpi.comsci-hub.box While direct polymerization of this compound itself is not widely documented, its structural motifs are relevant to the synthesis of advanced polycarbonates. The use of bio-based monomers is a growing trend in polycarbonate production to create more sustainable materials. uni-bayreuth.demountainscholar.org The incorporation of functional groups into the polymer chain can tailor the physicochemical and biological properties of the resulting polycarbonates. mdpi.com
Cross-linking Agent in Polymer Networks
Cross-linking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. lohtragon.comresearchgate.net It involves the formation of covalent or ionic bonds between polymer chains, creating a three-dimensional network. lohtragon.comresearchgate.netspecialchem.com While specific studies on this compound as a primary cross-linking agent are not prevalent, compounds with similar functionalities, such as those containing carbonate or phenolic groups, can participate in cross-linking reactions. google.commdpi.com For example, phenolic resins are thermosetting polymers that form highly cross-linked structures. google.com The reactivity of the aromatic ring and the carbonate group could potentially be exploited in the design of novel cross-linking systems.
Intermediate in the Production of Fine Chemicals and Active Pharmaceutical Ingredients (API)
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including the synthesis of active pharmaceutical ingredients (APIs). curiaglobal.comfinechemical.net APIs are the biologically active components of a pharmaceutical drug. zenfoldst.compharmacompass.com The synthesis of complex APIs often involves multiple steps and the use of various chemical intermediates. zenfoldst.cometernalproject.eu
Metacresol itself is used in the pharmaceutical industry, and its derivatives, including this compound, can serve as important intermediates. pharmacompass.com The chemical transformations that this compound can undergo, such as carboxylation and derivatization, make it a versatile building block for the synthesis of more complex molecules that may have pharmaceutical applications. For instance, substituted benzoic acids, which can be synthesized from this compound, are common structural motifs in many pharmaceutical compounds. google.comgoogle.com The ability to introduce specific functional groups through reactions involving this compound is valuable in the multi-step synthesis of fine chemicals and APIs.
Utility in Agrochemical and Industrial Chemical Synthesis
This compound, also known as (3-methylphenyl) hydrogen carbonate, and its derivatives serve as specialized intermediates in the synthesis of complex organic molecules, particularly within the agrochemical and industrial sectors. While its parent compound, m-cresol, is a widely used precursor, the carbonate functional group offers a distinct reaction pathway, enabling specific chemical transformations that are crucial for producing certain high-value compounds. Its utility is most prominently documented in the synthesis of precursors for organophosphorus pesticides and has potential applications in the creation of polymers and other industrial chemicals.
Synthesis of Agrochemical Intermediates
A significant application of a this compound derivative, specifically di-m-tolyl carbonate, is in controlling the regioselectivity of nitration reactions to produce key pesticide intermediates. Direct nitration of m-cresol is often inefficient, leading to a mixture of isomers and oxidation byproducts. oup.com However, by first converting m-cresol to its carbonate derivative, chemists can direct the nitration to specific positions on the aromatic ring, thereby improving the yield of the desired product. oup.com
Research has shown that the direct nitration of di-m-tolyl carbonate, followed by hydrolysis, yields 3-methyl-4-nitrophenol (B363926) as the major product. oup.com This compound is a critical precursor for organophosphorus insecticides like Fenitrothion (B1672510). Conversely, a multi-step process involving sulfonation of the carbonate, followed by nitration and then desulfonation, selectively produces 3-methyl-6-nitrophenol, an intermediate for the herbicide Metacrephos. oup.com This strategic use of the carbonate functional group as a directing group highlights its importance in achieving high-yield, selective synthesis of valuable agrochemical precursors.
The table below summarizes the findings from studies on the nitration of m-cresol derivatives, illustrating the superior selectivity achieved by using the carbonate intermediate compared to direct nitration.
Table 1: Comparison of Isomer Distribution in the Nitration of m-Cresol Derivatives
| Starting Material | Reaction Conditions | Major Product | Significance |
|---|---|---|---|
| m-Cresol | Direct nitration with mixed acid | Mixture of 2-, 4-, and 6-nitro isomers and dinitro compounds | Low selectivity and yield of desired isomers oup.com |
| Di-m-tolyl carbonate | Direct nitration, then hydrolysis | 3-Methyl-4-nitrophenol | Precursor for Fenitrothion oup.com |
The ability to selectively synthesize these nitrated phenols is crucial for the agrochemical industry. Other related compounds, such as various carbamates, are also well-established insecticides. google.com While direct synthesis of carbamate (B1207046) pesticides from this compound is not extensively detailed, organic carbonates are recognized as precursors for agrochemicals, suggesting a potential area for its application. ontosight.ai
Applications in Industrial Synthesis
In addition to agrochemicals, this compound and its analogs are valuable in broader industrial chemical synthesis. Organic carbonates can be used as intermediates in the production of polycarbonates, which are polymers known for their strength and clarity. ontosight.ai The reactivity of the carbonate group allows it to participate in polymerization reactions, making it a potential monomer for specialty resins. While m-cresol itself is used to produce resins and plasticizers, the carbonate derivative provides an alternative pathway. google.comworldresearchersassociations.com
Furthermore, the carbonate moiety is an effective carbonylating agent, capable of introducing a carbonyl group into other molecules. This reactivity is fundamental in organic synthesis for building complex molecular frameworks. This compound can also be used as a protecting group in multi-step syntheses, where it temporarily blocks the reactive hydroxyl group of m-cresol, allowing other chemical transformations to occur on different parts of the molecule. ontosight.ai The electrophilic nature of the carbonyl carbon makes the compound susceptible to nucleophilic attack, a property that is exploited in various synthetic routes. vulcanchem.com
Environmental Chemical Pathways and Abiotic Degradation of Metacresol Carbonate
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
Hydrolysis is a primary abiotic degradation pathway for metacresol carbonate in aqueous environments. The structure of the compound features an electrophilic carbonyl carbon within the carbonate group, making it susceptible to nucleophilic attack by water. vulcanchem.com This reaction cleaves the ester bond, leading to the formation of its parent compounds: m-cresol (B1676322) and carbonic acid. The carbonic acid subsequently equilibrates to form carbon dioxide and water.
The stability of this compound is therefore limited in aqueous media, with the rate of hydrolysis being significantly influenced by pH and temperature. The process is catalyzed under both acidic and basic conditions. vulcanchem.com While specific kinetic data on the hydrolysis rates under various environmental conditions are not extensively detailed in the reviewed literature, the compound's reactivity necessitates storage in anhydrous environments to prevent premature decomposition. vulcanchem.com Its low water solubility may slow the degradation kinetics in a multiphase system, but once dissolved, it is expected to hydrolyze.
Table 1: Physicochemical Properties of this compound Influencing a
| Property | Value/Description | Implication for Environmental Fate | Source |
| Molecular Formula | C₈H₈O₃ | Basic information for modeling. | vulcanchem.com |
| Molecular Weight | 152.15 g/mol | Influences diffusion and transport rates. | vulcanchem.com |
| Water Solubility | Sparingly soluble (<0.1 g/L at 25°C) | Low solubility can limit the rate of aqueous hydrolysis and transport. | vulcanchem.com |
| Reactivity | Susceptible to hydrolysis under acidic or basic conditions. | Primary degradation pathway in water, regenerating m-cresol. | vulcanchem.com |
Photochemical Decomposition Pathways in Simulated Environmental Conditions
Photochemical decomposition, or photolysis, involves the degradation of a chemical compound by light energy. nih.gov While direct photolysis of this compound may occur, a more significant environmental pathway involves the photochemical degradation of its primary hydrolytic product, m-cresol. manavchem.com
Studies on analogous caged compounds with carbonate linkages demonstrate that such structures can be designed to be photosensitive, releasing active molecules upon light exposure. noaa.gov However, for this compound itself, direct absorption of sunlight and subsequent degradation may be a minor pathway compared to hydrolysis.
The environmental persistence of the parent compound is thus linked to the fate of m-cresol, which is known to be susceptible to photochemical degradation. M-cresol absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. manavchem.com Furthermore, it reacts in the atmosphere with photochemically-produced hydroxyl radicals, with an estimated half-life of about 6 hours, and with nitrate (B79036) radicals during the nighttime. manavchem.com In sunlit surface waters, phenols like m-cresol react with various photo-oxidants, including hydroxyl radicals and singlet oxygen. manavchem.com
Advanced Oxidation Processes (AOPs) for Chemical Transformation
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. Given that this compound readily hydrolyzes to m-cresol, research into AOPs has predominantly focused on the degradation of m-cresol. vulcanchem.commanavchem.com
Catalytic Wet Oxidation (CWO) is an effective AOP for treating wastewater containing phenolic compounds like m-cresol. This process involves the use of a catalyst to oxidize organic compounds in water at elevated temperatures and pressures. Studies have demonstrated high removal efficiency for m-cresol using various catalysts. For instance, a surface-modified sewage sludge-derived carbonaceous catalyst achieved 99.0% conversion of m-cresol within 90 minutes at 160°C and 0.66 MPa of oxygen pressure. vulcanchem.com The oxidation pathways of m-cresol in CWO have been proposed based on the identification of intermediate products such as methylhydroquinone (B43894) and various small-molecular-weight acids, which are eventually mineralized to CO₂ and H₂O. vulcanchem.commanavchem.com
Table 2: Selected Research Findings on Catalytic Wet Oxidation (CWO) of m-Cresol
| Catalyst | Temperature (°C) | Pressure (MPa O₂) | Initial m-cresol Conc. (mg/L) | Conversion/Removal Efficiency | Duration (min) | Source |
| HNO₃-treated sewage sludge carbon | 160 | 0.66 | 5000 | 99.0% | 90 | vulcanchem.com |
| 3% Iron/Activated Carbon (CWPO) | Ambient | Atmospheric | 100 | 81.5% | 20 | semanticscholar.orgmdpi.com |
| Fe₂O₃-ZSM-5 (CWPO) | 60 | Atmospheric | Not specified | >99% | 90 |
Note: CWPO (Catalytic Wet Peroxide Oxidation) is a related process that uses hydrogen peroxide as the oxidant.
Photocatalysis is another AOP that utilizes a semiconductor photocatalyst (like ZnO or TiO₂) and a light source (e.g., UV or visible light) to generate hydroxyl radicals. This method has been extensively studied for the degradation of m-cresol. The process is initiated by the excitation of the photocatalyst, which generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species. These species then attack the m-cresol molecule.
The degradation of m-cresol via photocatalysis proceeds through the formation of several aromatic intermediates. Studies using ZnO as a photocatalyst under visible light have identified products such as 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde. These intermediates are subsequently oxidized into smaller organic acids and are ultimately mineralized to CO₂ and water. manavchem.com The efficiency of the process is influenced by factors such as pH, catalyst loading, and the initial concentration of the pollutant.
Table 3: Intermediates Identified in the Photocatalytic Degradation of m-Cresol
| Photocatalyst | Light Source | Identified Intermediates | Source |
| ZnO | Visible Light | 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, 2,5-dihydroxy-benzaldehyde | |
| Exfoliated g-C₃N₄ | Visible LEDs | Catechol, xylenol (as other phenolic compounds tested) | |
| ZnO | UV Irradiation | 4-hydroxy-benzaldehyde, 4-methyl-1,2-benzodiol (for p-cresol, a related isomer) |
Electrocatalytic degradation is an electrochemical AOP that can be used to treat m-cresol-containing wastewater. manavchem.com This method involves the oxidation of organic pollutants at the surface of an anode, either directly or indirectly through electro-generated oxidants like hydroxyl radicals. While it is considered a time-saving and highly efficient method, it can be energy-intensive, which poses challenges for large-scale industrialization. manavchem.com The degradation pathway involves the breakdown of the aromatic ring, leading to the formation of smaller organic acids and eventual mineralization.
Fate and Transport Modeling in Abiotic Environmental Compartments
Environmental fate and transport modeling aims to predict how a chemical moves and transforms within and between different environmental compartments like air, water, and soil. For this compound, such modeling must consider its specific physicochemical properties and its primary degradation pathways.
The key processes governing its fate include:
Transport and Partitioning : With low water solubility and a boiling point of 220–225°C, this compound is expected to have limited mobility in water but may partition to organic matter in soil and sediment. vulcanchem.com Its potential for volatilization from water or soil surfaces would be influenced by its Henry's Law constant, which is not readily available but is expected to be low.
Transformation : The most critical transformation process is hydrolysis, which converts this compound into m-cresol and carbonic acid. vulcanchem.com Therefore, any comprehensive model must treat this compound as a non-conservative substance with a defined hydrolysis rate constant (k_hydrolysis).
A conceptual fate and transport model for this compound would be a two-stage process:
Parent Compound Fate : Modeling the advection, dispersion, and partitioning of this compound, coupled with its first-order decay via hydrolysis.
Product Compound Fate : Modeling the formation, transport, and subsequent degradation (photochemical, biological) of the m-cresol product.
The mobility and persistence of the resulting m-cresol are then governed by its own properties, including a higher water solubility and a known susceptibility to rapid atmospheric and aqueous degradation. manavchem.com
Future Research Trajectories and Innovations in Metacresol Carbonate Chemistry
Development of Highly Efficient and Selective Catalytic Systems
A central goal in the chemistry of metacresol carbonate is the development of catalytic systems that offer high efficiency and selectivity, minimizing waste and energy consumption. Current synthesis methods, such as the carboxylation of m-cresol (B1676322) or esterification techniques, provide a foundation, but future research aims for significant improvements. vulcanchem.com
Homogeneous catalysis, while often exhibiting high activity, presents challenges in catalyst separation and recovery. mdpi.com Consequently, a major research thrust is the development of robust heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are a promising class of materials for this purpose. mdpi.com MOFs offer high surface areas and tunable active sites, making them effective in CO2 fixation reactions. mdpi.com For instance, MOFs with Lewis acidic sites have been shown to efficiently catalyze the reaction of CO2 with epoxides to form cyclic carbonates, a reaction analogous to potential future routes for this compound synthesis. mdpi.com Similarly, salen aluminum complexes, which have demonstrated high efficiency in producing cyclic carbonates from epoxides and CO2 under mild, solvent-free conditions, represent another promising avenue. rsc.org These catalysts can be designed to be recyclable, maintaining high activity and selectivity over multiple uses. rsc.org
Future work will likely focus on designing catalysts that can facilitate the direct carbonylation of m-cresol using greener carbon sources like CO2 or dimethyl carbonate (DMC). vulcanchem.commdpi.com Research into palladium-based catalysts, which have been effective in related carbonylation reactions, could yield systems with high product yields and selectivity. mdpi.com The development of bifunctional catalysts, which combine an activating site with a catalytic center, could also enhance reaction rates and selectivity.
Table 1: Comparison of Catalytic Systems for Carbonate Synthesis
| Catalyst System | Reactants | Key Advantages | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Salen Aluminum Complexes | Epoxides + CO2 | Solvent-free, recyclable, mild conditions | >90% yield | rsc.org |
| PdCl2/KI | Glycerol (B35011) + CO | High yield and selectivity | 92% yield | mdpi.com |
| Al-OH-fumarate MOF | Bis-epoxides + CO2 | Solvent-free, heterogeneous | 78% GC-MS conversion | mdpi.com |
| NaOH/γ-Al2O3 | Glycerol + DMC | High conversion and selectivity | 98% conversion, 99% selectivity | mdpi.com |
Exploration of Novel Reactivity and Functionalization Strategies
Beyond its synthesis, the inherent reactivity of this compound offers fertile ground for exploration. The molecule's structure, featuring an electrophilic carbonyl carbon and an aromatic ring, allows for diverse chemical transformations. vulcanchem.com Future research will delve into unlocking novel reaction pathways and functionalization strategies.
One area of interest is the use of this compound as a building block in polymerization. While m-cresol itself is a known precursor for high-performance polymers like polyimides and resins, this compound could serve as an activated monomer for producing polycarbonates with specific properties. worldresearchersassociations.comrsc.orgresearchgate.net The carbonate group can act as a leaving group in polycondensation reactions, offering an alternative to more hazardous reactants like phosgene (B1210022). vulcanchem.com
Another promising direction is the selective functionalization of the cresol (B1669610) ring. Advances in C-H bond functionalization offer the potential to introduce new chemical groups at specific positions on the aromatic ring, creating a library of novel this compound derivatives. acs.org For example, palladium-catalyzed C(sp3)–H arylation has been used to functionalize proline derivatives with high regio- and stereospecificity, and similar principles could be applied to the methyl group or aromatic ring of this compound. acs.org Such modifications could be used to tune the molecule's physical and chemical properties for specific applications. Organocatalysis, using small organic molecules like N-heterocyclic carbenes (NHCs), also presents opportunities for novel reactivity, such as regiodivergent reactions that can be controlled by the choice of catalyst. mdpi.com
Integration with Flow Chemistry and Continuous Manufacturing Processes
The shift from batch to continuous manufacturing is a paradigm change in the chemical industry, offering enhanced safety, efficiency, and scalability. mt.comshionogi-ph.co.jp The synthesis of this compound is well-suited for adaptation to continuous flow processes. Flow chemistry involves pumping reactants through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. mt.com
This approach offers several advantages for this compound production. Reactions that are hazardous in large-scale batch processes, such as those involving high pressures or temperatures, can be conducted more safely in the small volumes of a flow reactor. vulcanchem.commt.com Continuous processing also allows for the integration of real-time monitoring using Process Analytical Technology (PAT), ensuring consistent product quality. shionogi-ph.co.jp For example, a continuous flow system could be designed for the carboxylation of m-cresol, where the reactants are continuously fed into a heated and pressurized tube reactor, with the product stream collected at the outlet. vulcanchem.com This would eliminate the need for large batch reactors and could significantly shorten production times. shionogi-ph.co.jpzeton.com The development of such systems would not only improve the economics of this compound production but also align with the principles of green chemistry by minimizing waste and energy use. zeton.com
Computational Chemistry-Guided Experimental Design for Optimized Synthesis
Computational chemistry and molecular modeling have become indispensable tools for modern chemical research. Density Functional Theory (DFT) studies, in particular, can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules, guiding the rational design of experiments. nih.govacs.orgrsc.org
For this compound, computational methods can be applied to several key research areas. DFT studies can be used to screen potential catalysts for synthesis reactions, predicting their activity and selectivity before they are synthesized in the lab. rsc.org This can significantly accelerate the discovery of new, high-performance catalytic systems. For example, simulations can elucidate the interaction between a catalyst and the reactants, as demonstrated in studies of m-cresol separation using ionic liquids, where DFT was used to understand the underlying intermolecular forces. nih.govacs.org
Furthermore, computational models can help optimize reaction conditions by exploring the energy landscape of a reaction pathway. This can identify the most favorable temperatures, pressures, and solvent systems to maximize yield and minimize byproducts. whiterose.ac.uk By predicting the electronic properties and reactivity of various this compound derivatives, computational chemistry can also guide the design of new molecules with enhanced performance characteristics, creating a synergistic loop between theoretical prediction and experimental validation.
Table 2: Applications of Computational Chemistry in Cresol-Related Research
| Computational Method | Research Area | Key Insights Provided | Reference |
|---|---|---|---|
| DFT | Extractive Separation of m-Cresol | Elucidation of intermolecular interaction mechanisms between ionic liquids and m-cresol. | nih.govacs.org |
| DFT | Acid-Catalysed Dimethyl Carbonate Chemistry | Analysis of electronic effects of substituents on phenol (B47542) reactivity. | whiterose.ac.uk |
| DFT | Hydrodeoxygenation of m-Cresol | Understanding catalyst performance and reaction pathways. | acs.org |
| DFT | Adsorption on Bismuthene | Calculation of adsorption energies and analysis of electronic properties of the adsorption system. | rsc.org |
Design of this compound Derivatives with Enhanced Performance Characteristics
A significant frontier in this compound research is the design and synthesis of its derivatives for use in high-performance materials. researchgate.net Aromatic polymers such as polyimides and polycarbonates are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in aerospace and microelectronics. rsc.orgmdpi.comresearchgate.net The m-cresol unit is a known component in some of these advanced materials. rsc.orgacs.org
Future research will focus on using this compound as a key monomer to build new polymers. By reacting this compound with various co-monomers, a new class of polycarbonates could be developed. The structure of these polymers could be precisely tailored by introducing different functional groups onto the this compound building block prior to polymerization. For example, fluorinated groups could be added to enhance solubility and optical properties, as has been demonstrated with fluorinated polyimides. rsc.org
The goal is to create derivatives with enhanced characteristics, such as higher glass transition temperatures (Tg), improved thermal stability, or specific optical and electronic properties. rsc.orgmdpi.com For instance, incorporating bulky side groups, a strategy used in other high-performance polymers, can disrupt chain packing, improving solubility and processability without sacrificing thermal performance. rsc.org The synthesis of such tailored derivatives would expand the applications of this compound from a simple chemical intermediate to a cornerstone of advanced materials design.
Table 3: Properties of High-Performance Polymers Derived from Aromatic Monomers
| Polymer Type | Monomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Key Feature | Reference |
|---|---|---|---|---|---|
| Fluorinated Polyimide (5a) | Diamine 3 + BPDA | 281 °C | 570 °C | High thermal stability | rsc.org |
| Fluorinated Polyimide (5b) | Diamine 3 + BTDA | 272 °C | 560 °C | High thermal stability | rsc.org |
| Fluorinated Polyimide (5c) | Diamine 3 + ODPA | 259 °C | 562 °C | Good processability | rsc.org |
| Electroactive Polyamide | Trityl-Substituted Diamine + Dicarboxylic Acids | 206–275 °C | N/A | Good solubility, electrochromism | mdpi.com |
| Electroactive Polyimide | Trityl-Substituted Diamine + Dianhydrides | 311–336 °C | N/A | High Tg, electrochromism | mdpi.com |
Q & A
Q. What analytical methods are recommended for quantifying metacresol in pharmaceutical formulations?
- Methodological Answer: Use UV spectrophotometry (for preservative content analysis) and reverse-phase high-performance liquid chromatography (RP-HPLC) (for active pharmaceutical ingredient (API) quantification). Ensure calibration curves align with United States Pharmacopeia (USP) reference standards (e.g., USP Metacresol RS). For preservatives like metacresol, the European Medicines Agency (EMA) guideline 3AQ11a specifies a permissible range of 90–110% of the labeled concentration .
Q. How should researchers design in vivo models to assess dermal toxicity of metacresol?
- Methodological Answer: Apply high-purity metacresol (≥99.6%) to animal skin under controlled conditions (e.g., fixed exposure duration, standardized concentrations). Monitor for acute effects (erythema, edema) and histopathological changes. Include control groups treated with camphorated metacresol (3:1 camphor-to-metacresol ratio) to evaluate reduced irritation, as per FDA safety thresholds (1–3.6% metacresol) .
Q. What safety protocols are critical when handling metacresol in laboratory settings?
- Methodological Answer: Follow OSHA GHS guidelines: use personal protective equipment (PPE), ensure ventilation, and restrict access to trained personnel. For spills, neutralize with inert absorbents and dispose as hazardous waste. Acute oral toxicity (Category 4, H302) mandates strict contamination controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for metacresol across studies?
- Methodological Answer: Conduct a meta-analysis (using PRISMA guidelines) to evaluate study heterogeneity. Key factors:
- Variability in experimental models (e.g., animal species, exposure duration).
- Analytical method discrepancies (e.g., UV vs. GC-FID for purity assessment).
- Batch-to-batch variability in metacresol synthesis.
Use statistical tools (e.g., 95% prediction intervals) to establish comparability ranges .
Q. What experimental strategies validate chromatographic methods for separating metacresol isomers?
- Methodological Answer: Optimize gas chromatography (GC) with flame ionization detection (FID) using silylation derivatization to enhance isomer resolution. For complex matrices, employ supercritical fluid chromatography (SFC) with CO₂-methanol mobile phases. Validate parameters (precision, accuracy, LOD/LOQ) per ICH Q2(R1) guidelines .
Q. How do material interactions (e.g., PVC infusion lines) affect metacresol stability in drug formulations?
- Methodological Answer: Simulate infusion systems using in vitro compatibility testing :
Q. What methodologies track metacresol metabolites in pharmacokinetic studies?
- Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) to identify phase II metabolites (e.g., sulfate conjugates). For in vitro models, incubate metacresol with hepatic microsomes and quantify metabolites via isotopic labeling. Reference metabolic pathways (e.g., sulfation by sulfotransferases) .
Q. How can researchers assess the allergenic potential of metacresol in biologic formulations?
- Methodological Answer: Perform patch testing and skin prick tests (SPT) in sensitized populations. For insulin preparations, compare reactions to metacresol-containing vs. preservative-free formulations. Use positive controls (e.g., phenol) and validate results with histamine release assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
